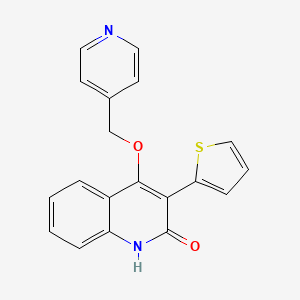
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinoline core substituted with a thiophene ring and a pyridine moiety, making it a versatile scaffold for drug discovery and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.
Attachment of the Pyridine Moiety: The final step involves the nucleophilic substitution of a pyridine derivative with the quinoline-thiophene intermediate, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share the quinoline core.
Pyridine Derivatives: Compounds like 4-pyridinemethanol and 4-pyridinecarboxaldehyde share the pyridine moiety.
Uniqueness
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug discovery and other applications. Its unique structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound in scientific research.
特性
分子式 |
C19H14N2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H14N2O2S/c22-19-17(16-6-3-11-24-16)18(14-4-1-2-5-15(14)21-19)23-12-13-7-9-20-10-8-13/h1-11H,12H2,(H,21,22) |
InChIキー |
MQEYVYXRZWJZNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)OCC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


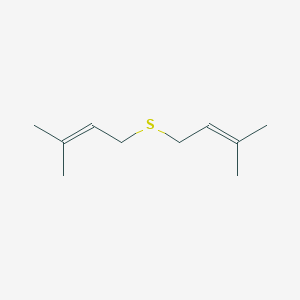
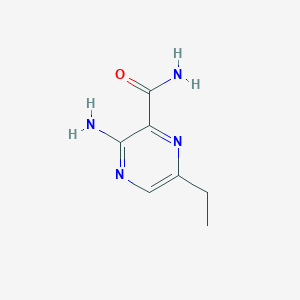
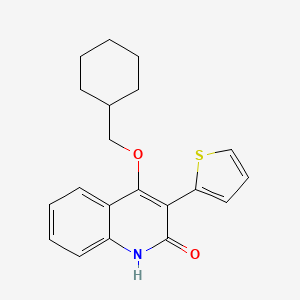
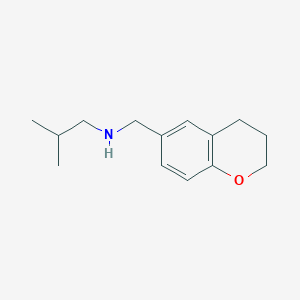
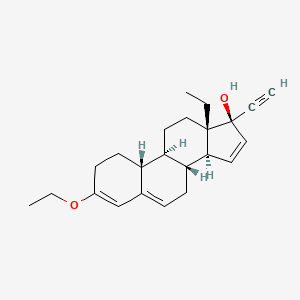
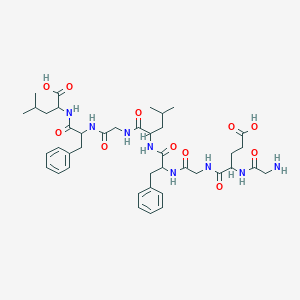
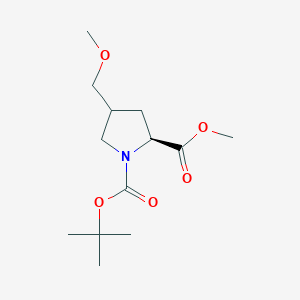
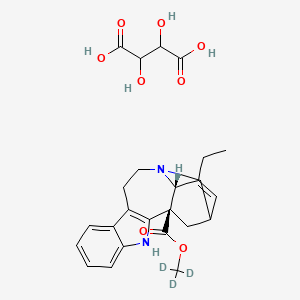
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
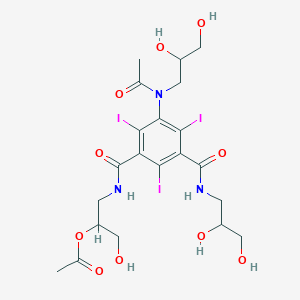
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
